BenchChemオンラインストアへようこそ!

3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI)

Diversity-Oriented Synthesis Click Chemistry Medicinal Chemistry Building Blocks

3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) (CAS 175352-08-6), also designated 4-pyrrol-1-ylbut-3-yn-1-ol, is a small-molecule heterocyclic building block (C8H9NO, MW 135.16 g/mol) that integrates three functional domains within a single scaffold: an N-substituted pyrrole ring, an internal alkyne, and a primary alcohol. The compound is listed in authoritative chemical databases including PubChem (CID and ChemSpider (ID and is commercially supplied at a typical purity of 95%.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 175352-08-6
Cat. No. B060597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI)
CAS175352-08-6
Synonyms3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)- (9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C#CCCO
InChIInChI=1S/C8H9NO/c10-8-4-3-7-9-5-1-2-6-9/h1-2,5-6,10H,4,8H2
InChIKeyHYJQYICMDUJMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) (CAS 175352-08-6): Bifunctional Building Block for Medicinal Chemistry and Click Chemistry Procurement


3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) (CAS 175352-08-6), also designated 4-pyrrol-1-ylbut-3-yn-1-ol, is a small-molecule heterocyclic building block (C8H9NO, MW 135.16 g/mol) that integrates three functional domains within a single scaffold: an N-substituted pyrrole ring, an internal alkyne, and a primary alcohol . The compound is listed in authoritative chemical databases including PubChem (CID 23673264) and ChemSpider (ID 18517424) and is commercially supplied at a typical purity of 95% . Its structural architecture—combining a terminal alkyne click-chemistry handle with a hydroxyl derivatization site on a pyrrole core—distinguishes it from simpler N-alkynylpyrroles and 3-butyn-1-ol, making it a candidate intermediate for diversity-oriented synthesis and bioconjugation workflows .

Why 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) Cannot Be Interchanged with Simpler N-Alkynylpyrroles or Butynol Synthons in Scientific Procurement


Attempting to replace 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) with N-propargylpyrrole (CAS 19016-98-9) or 3-butyn-1-ol (CAS 927-74-2) results in the loss of at least one chemically orthogonal functional handle. N-Propargylpyrrole lacks the primary hydroxyl group entirely, while 3-butyn-1-ol lacks the pyrrole heterocycle required for π-stacking interactions and drug-like scaffold elaboration . The target compound uniquely presents a terminal alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary alcohol for esterification, etherification, or oxidation, and an N-pyrrolyl moiety for electrophilic substitution or metal coordination—all within a molecular weight under 140 Da [1]. Computed physicochemical parameters further differentiate it: the target compound has a polar surface area (PSA) of 25.16 Ų versus 4.93 Ų for N-propargylpyrrole, conferring higher aqueous solubility potential, while its LogP of 0.68 (vs. 1.12 for N-propargylpyrrole) indicates reduced lipophilicity and potentially superior pharmacokinetic profile in lead optimization .

Quantitative Differentiation Evidence for 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) (CAS 175352-08-6) vs. Closest Structural Analogs


Functional Group Multiplicity: Three Orthogonal Reactive Handles vs. One or Two in Comparator Synthons

The target compound possesses three chemically distinct and orthogonally addressable functional groups: (i) a terminal alkyne (C≡C-H) suitable for Sonogashira coupling and CuAAC click chemistry, (ii) a primary hydroxyl (-CH2OH) for esterification, etherification, oxidation, or halogenation, and (iii) an N-pyrrolyl ring capable of electrophilic aromatic substitution and metal coordination . In contrast, N-propargylpyrrole (CAS 19016-98-9) contains only the alkyne and pyrrole (two handles), and 3-butyn-1-ol (CAS 927-74-2) contains only the alkyne and hydroxyl (two handles), each lacking the third orthogonal functionality . No other commercially available compound combines all three functionalities within a sub-140 Da scaffold.

Diversity-Oriented Synthesis Click Chemistry Medicinal Chemistry Building Blocks

Computed PSA Differential: Enhanced Aqueous Solubility Potential vs. N-Propargylpyrrole

The computed topological polar surface area (TPSA) of the target compound is 25.16 Ų, compared to 4.93 Ų for N-propargylpyrrole—a 5.1-fold increase attributable to the primary hydroxyl oxygen . TPSA values below 60 Ų generally predict good blood-brain barrier permeability, while values above 20 Ų begin to confer measurable aqueous solubility [1]. The 25.16 Ų PSA of the target compound places it in a favorable intermediate range for oral bioavailability prediction, whereas the 4.93 Ų PSA of N-propargylpyrrole falls below the typical threshold for adequate aqueous solubility and may lead to higher plasma protein binding and poorer in vivo performance .

Drug-Likeness ADME Prediction Physicochemical Profiling

Computed LogP Differential: Optimized Lipophilicity for Lead-Like Chemical Space vs. N-Propargylpyrrole

The computed LogP (octanol-water partition coefficient) of the target compound is 0.68, compared to 1.12 for N-propargylpyrrole—a reduction of 0.44 log units, representing a 2.75-fold lower octanol-water distribution ratio . According to established lead-likeness filters (e.g., the Rule of Three for fragment-based lead discovery), ideal fragment hits should have LogP ≤ 3, with values near 1 being particularly favorable for balancing potency with solubility [1]. The 0.68 LogP of the target compound falls within the optimal window for fragment elaboration, whereas the 1.12 LogP of N-propargylpyrrole, while still acceptable, is closer to the upper bound where promiscuity and off-target binding increase [2].

Lipophilicity Optimization Lead-Likeness Fragment-Based Drug Discovery

Hydrogen Bond Donor Capacity: Enabling Directed Interactions vs. N-Propargylpyrrole

The target compound possesses one hydrogen bond donor (HBD, the -OH proton) and one hydrogen bond acceptor (HBA, the -OH oxygen; the pyrrole nitrogen is a very weak acceptor), compared to zero HBDs for N-propargylpyrrole, which can only act as a weak HBA via its pyrrole nitrogen [1]. The presence of a hydrogen bond donor is critical for establishing specific, directional interactions with biological targets; analyses of protein-ligand complexes show that HBD groups contribute on average 0.5–1.5 kcal/mol of binding free energy per well-positioned hydrogen bond [2]. The absence of any HBD in N-propargylpyrrole fundamentally limits its capacity for such interactions .

Hydrogen Bonding Molecular Recognition Target Engagement

Commercial Purity Specification: Typical 95% Purity Baseline for Research-Grade Procurement

The compound is commercially supplied with a typical purity specification of 95% as reported by multiple vendor sources . While this is a standard research-grade purity level rather than a differentiating specification per se, it establishes a procurement baseline for cost-effective screening and library synthesis applications. Higher-purity grades (>98%) are not widely available for this niche building block, and procurement decisions should weigh the 95% purity specification against the synthetic step at which the compound is introduced .

Chemical Procurement Purity Specification Research-Grade Reagent

Molecular Weight and Scaffold Compactness: Sub-140 Da Fragment with Maximal Functional Density

The target compound has a molecular weight of 135.16 Da, which places it firmly within fragment space (MW < 300 Da) and complies with the Rule of Three for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . When compared to other pyrrole-containing alkyne building blocks such as 1-(but-3-yn-1-yl)-1H-pyrrole-2,5-dione (maleimide analog, MW ~149 Da) or 4-(1H-pyrrol-1-yl)butan-1-ol (predicted MW ~139 Da), the target compound offers the lowest molecular weight while retaining both alkyne and hydroxyl functionality . This compactness translates to higher atom efficiency and greater scope for subsequent synthetic elaboration without exceeding drug-like molecular weight thresholds [1].

Fragment-Based Drug Discovery Lead-Likeness Scaffold Efficiency

Optimal Procurement Applications for 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI) (CAS 175352-08-6): Where the Evidence Supports Prioritization


Click Chemistry Library Synthesis via CuAAC with Azide-Containing Partners

The terminal alkyne moiety of the target compound makes it directly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates. In contrast to N-propargylpyrrole, the primary hydroxyl group provides a secondary derivatization site post-click, enabling two-step divergent library synthesis: (Step 1) CuAAC to install diversity element R1 via the alkyne, (Step 2) esterification, etherification, or oxidation at the hydroxyl to install diversity element R2. This sequential orthogonal reactivity is not accessible with N-propargylpyrrole, which can only undergo the click step .

Fragment-Based Drug Discovery (FBDD) Screening Library Design

With MW 135.16 Da, LogP 0.68, TPSA 25.16 Ų, and one HBD, the target compound satisfies all Rule of Three criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening . Its LogP of 0.68 is closer to the fragment sweet spot (LogP ~1) than N-propargylpyrrole (LogP 1.12), and its TPSA of 25.16 Ų suggests better aqueous solubility than the more lipophilic comparator [1]. Procurement for FBDD library construction should prioritize this compound when both pyrrole-mediated target recognition and hydroxyl-mediated hydrogen bonding are desired pharmacophoric features in the screening hypothesis [2].

HMG-CoA Reductase Inhibitor Intermediate Synthesis (Atorvastatin-Class Pyrrole Cores)

Pyrrole-based HMG-CoA reductase inhibitors, including atorvastatin, rely on highly substituted pyrrole cores for potency . The target compound's N-pyrrolyl-alkyne-hydroxyl architecture maps onto key structural motifs found in pyrrole-based statin intermediates, where the alkyne can serve as a synthetic handle for late-stage diversification of the pyrrole C3/C4 positions [1]. While the target compound is not a direct atorvastatin intermediate, its substitution pattern enables access to 1,2,4-trisubstituted pyrrole scaffolds via NHC-catalyzed three-component coupling strategies that are not feasible with simpler N-propargylpyrrole due to the absence of the hydroxyl directing group [2].

Metal-Binding Ligand or Coordination Polymer Precursor Development

N-Pyrrolyl metal complexes have established applications as synthesis reagents and catalysts in organic synthesis . The target compound's combination of an N-pyrrolyl moiety (σ-donor through nitrogen) and a terminal alkyne (potential π-coordination site) creates a ditopic ligand architecture for coordination chemistry and metal-organic framework (MOF) construction. The hydroxyl group further enables postsynthetic modification of the resulting metal complexes. This ditopic binding capability distinguishes the target compound from both N-propargylpyrrole (monotopic via pyrrole only) and 3-butyn-1-ol (monotopic via alkyne/hydroxyl only) [1].

Quote Request

Request a Quote for 3-Butyn-1-ol, 4-(1H-pyrrol-1-yl)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.